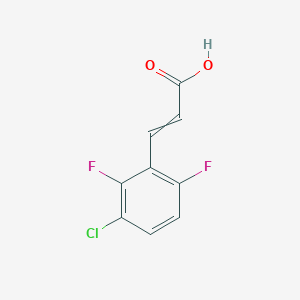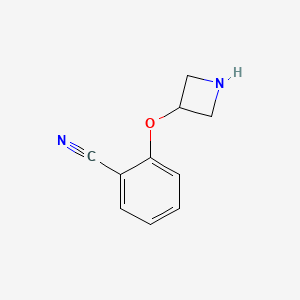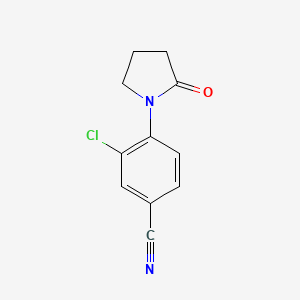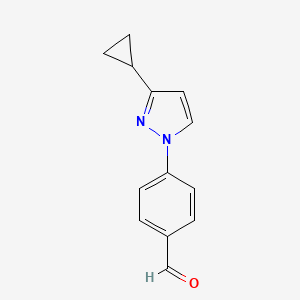
4-(2-Bromoethyl)-1-methoxy-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromoethyl)-1-methoxy-2-methylbenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of a bromoethyl group attached to a methoxy-methylbenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene typically involves the bromination of 1-methoxy-2-methylbenzene. One common method is the reaction of 1-methoxy-2-methylbenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a suitable solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromoethyl)-1-methoxy-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromoethyl)-1-methoxy-2-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Chemical Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxy group can be converted to more oxidized functional groups, altering the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Bromoethyl)phenol: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(2-Bromoethyl)anisole: Similar structure but with an anisole group.
4-(2-Bromoethyl)toluene: Similar structure but with a toluene group.
Uniqueness
4-(2-Bromoethyl)-1-methoxy-2-methylbenzene is unique due to the combination of its bromoethyl and methoxy groups, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
69919-95-5 |
|---|---|
Molekularformel |
C10H13BrO |
Molekulargewicht |
229.11 g/mol |
IUPAC-Name |
4-(2-bromoethyl)-1-methoxy-2-methylbenzene |
InChI |
InChI=1S/C10H13BrO/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
VVAYOBBFLGTRFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CCBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate](/img/structure/B12435015.png)
![7-(4-chlorophenoxy)-2-[(4-methylphenyl)methylidene]-3-phenyl-3H-inden-1-one](/img/structure/B12435022.png)


![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12435041.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435055.png)
![1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B12435067.png)
![[1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12435072.png)





